molecular formula C9H9F5N2O2 B2598149 3-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid CAS No. 2054953-64-7

3-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid

Cat. No.: B2598149
CAS No.: 2054953-64-7
M. Wt: 272.175
InChI Key: ISJIIPLIMDMGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid is a chemical compound known for its unique structure and significant applications in various fields. This compound features a pyrazole ring substituted with difluoromethyl and methyl groups, along with a trifluorobutanoic acid moiety. It is primarily recognized for its role as an intermediate in the synthesis of fungicides that inhibit succinate dehydrogenase, an enzyme crucial for mitochondrial respiration in fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid typically involves multiple steps. One common method starts with the preparation of difluoroacetoacetic acid ethyl ester, which is then treated with triethyl orthoformate in the presence of acetic anhydride. This intermediate is subsequently reacted with methyl hydrazine to form the pyrazole ring. The final step involves hydrolyzing the ester with sodium hydroxide to yield the desired acid .

Industrial Production Methods

For large-scale production, the synthesis has been optimized by various chemical companies. The process involves the use of readily available and cost-effective raw materials and solvents, making it suitable for industrial applications. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The primary mechanism of action of 3-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid involves the inhibition of succinate dehydrogenase (SDH), an enzyme that plays a critical role in the mitochondrial electron transport chain. By inhibiting SDH, the compound disrupts the production of ATP, leading to the death of fungal cells. This mechanism is particularly effective against a broad spectrum of phytopathogenic fungi .

Comparison with Similar Compounds

Similar Compounds

Several compounds share structural similarities with 3-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid, including:

  • Benzovindiflupyr
  • Bixafen
  • Fluxapyroxad
  • Isopyrazam
  • Pydiflumetofen
  • Sedaxane

Uniqueness

What sets this compound apart is its unique combination of difluoromethyl and trifluorobutanoic acid moieties, which enhance its fungicidal activity and selectivity. This structural uniqueness contributes to its effectiveness in inhibiting succinate dehydrogenase and its broad-spectrum activity against various fungal pathogens .

Properties

IUPAC Name

3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F5N2O2/c1-4-3-16(15-7(4)8(10)11)5(2-6(17)18)9(12,13)14/h3,5,8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJIIPLIMDMGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)F)C(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.